
N-Ethylindoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylindoline-4-carboxamide is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indoline core with an ethyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the indoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylindoline-4-carboxamide typically involves the amidation of indoline-4-carboxylic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethylindoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Ethylindoline-4-amine.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Ethylindoline-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethylindoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The indoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
- N-Methylindoline-4-carboxamide
- N-Propylindoline-4-carboxamide
- N-Ethylindoline-2-carboxamide
Comparison: N-Ethylindoline-4-carboxamide is unique due to the position of the carboxamide group at the fourth position of the indoline ring. This positioning influences its reactivity and biological activity compared to similar compounds with carboxamide groups at different positions. For example, N-Ethylindoline-2-carboxamide may exhibit different binding affinities and biological effects due to the altered spatial arrangement of functional groups.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
N-ethyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)9-4-3-5-10-8(9)6-7-13-10/h3-5,13H,2,6-7H2,1H3,(H,12,14) |
Clave InChI |
GTGJNRVWIMVJBS-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C2CCNC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






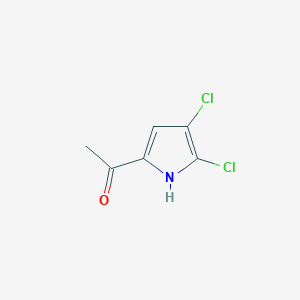
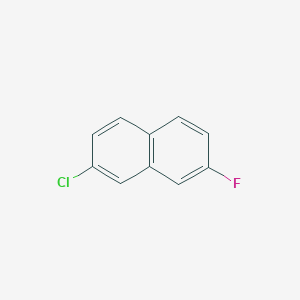
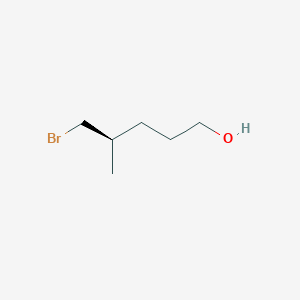
![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)
![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)
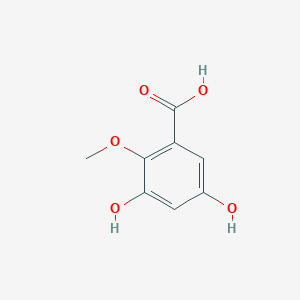
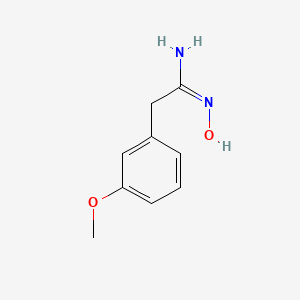

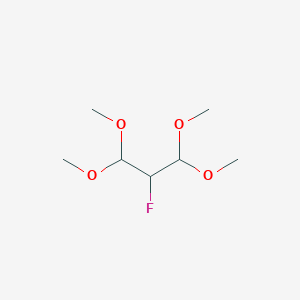
![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
